4-Methoxy-2,6-dimethylpyrimidine
Overview
Description
4-Methoxy-2,6-dimethylpyrimidine is a chemical compound belonging to the pyrimidine family, distinguished by its unique substitution pattern. Pyrimidines are essential structures found in many biological compounds, pharmaceuticals, and materials due to their versatile chemical properties. This compound's significance lies in its reactivity and potential as a precursor for various chemical transformations and biological activities.
Synthesis Analysis
The synthesis of 4-Methoxy-2,6-dimethylpyrimidine and related derivatives involves strategic functionalization of the pyrimidine ring. One method described involves the nucleophilic displacement of chloride in a pyrimidine heterocyclic ring, followed by identification through techniques such as TLC, IR, 1H-NMR, and 13C-NMR spectrophotometers (Jafar et al., 2017). Another approach uses acetyl acetone and urea as raw materials to synthesize 4,6-dimethyl-2-hydroxy pyrimidine intermediates, which are then reacted with chloroacetic acid (Wang Chun-ji, 2016).
Molecular Structure Analysis
The molecular structure of 4-Methoxy-2,6-dimethylpyrimidine derivatives is characterized using various spectroscopic methods. For instance, crystal structure analysis through single crystal X-ray diffraction reveals the stabilization of the structure by intermolecular weak interactions, such as O–H…N, C–H…O, C–H…π, and π…π interactions (H. Nagarajaiah & N. Begum, 2015).
Chemical Reactions and Properties
Chemical reactions involving 4-Methoxy-2,6-dimethylpyrimidine often lead to the formation of various biologically active compounds. The reactivity of the cyano group in similar pyrimidine derivatives, for example, has been explored in forming acetyl, ester, and acid amide products, highlighting the compound's versatility in organic synthesis (H. Yamanaka, 1958).
Physical Properties Analysis
While specific data on 4-Methoxy-2,6-dimethylpyrimidine's physical properties are scarce, related pyrimidine derivatives exhibit unique physical characteristics due to their molecular structure. These can include melting points, solubility in various solvents, and crystal packing patterns influenced by hydrogen bonding and weak intermolecular interactions.
Chemical Properties Analysis
The chemical properties of 4-Methoxy-2,6-dimethylpyrimidine derivatives are defined by their functional groups, leading to a wide range of reactivity and applications. For instance, their ability to undergo proton transfer reactions, as seen in spectrophotometric studies, indicates their potential utility in analytical chemistry (M. M. Habeeb et al., 2009). Additionally, the synthesis and reactivity of such compounds in the presence of zinc chloride or through condensation reactions with benzaldehyde highlight their varied chemical behavior (T. Sakamoto*, H. Yoshizawa, & H. Yamanaka, 1984).
Scientific Research Applications
- Synthesis of 2-anilinopyrimidines
- Field : Organic Chemistry
- Application : 4-Methoxy-2,6-dimethylpyrimidine is used in the synthesis of 2-anilinopyrimidines .
- Method : The compound is obtained from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . The substituents had a significant impact on the course and efficiency of the reaction .
- Results : The results reported demonstrate the efficacy of microwaves in the synthesis of the title heterocyclic compounds as compared to the results obtained with conventional heating .
- Synthesis of Metal (II) Complexes
- Field : Inorganic Chemistry
- Application : 4-Methoxy-2,6-dimethylpyrimidine is used in the synthesis of metal (II) complexes .
- Method : A new series of metal (II) complexes of [Mn(L)(OAc)], [Co(L)(OAc)], [Ni(L)(OAc)], [Cu(L)(OAc)], and [Zn(L)(OAc)], where HL is Schiff base ligand as 2-[(4,6-dimethylpyrimidin-2-ylimino)methyl]-6-methoxyphenol and -OAc is acetate have been synthesized .
- Results : The synthesized metal (II) complexes have remarkable antimicrobial agents than ligand . Molecular docking analysis reveals that the metal (II) complexes tend to show good binding affinity towards both DNA and BSA compared to Schiff
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Synthesis of Pyrimidine Derivative Ligands
- Field : Organic Chemistry
- Application : 4-Methoxy-2,6-dimethylpyrimidine is used in the synthesis of pyrimidine derivative ligands .
- Method : All reagents 2-amino-4,6-dimethylpyrimidine, 2-hydroxy-3-methoxybenzaldehyde, metal(II) salts, and DPPH used were extra pure AR grade (Sigma/Aldrich) and used without further purification .
- Results : The synthesized ligand and its metal complexes show good binding affinity towards both DNA and BSA compared to Schiff base ligand .
-
Chemical Synthesis
- Field : Chemical Synthesis
- Application : 4-Methoxy-2,6-dimethylpyrimidine is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
- Method : The specific methods of application or experimental procedures can vary widely depending on the specific research context .
- Results : The results or outcomes obtained can also vary widely depending on the specific research context .
Safety And Hazards
Future Directions
While specific future directions for 4-Methoxy-2,6-dimethylpyrimidine are not available, pyrimidine derivatives in general have been the subject of ongoing research due to their biological activity . They have potential applications in the development of new antihypertensive medicines , anticancer agents , and high energy density materials .
properties
IUPAC Name |
4-methoxy-2,6-dimethylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-4-7(10-3)9-6(2)8-5/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLOKQVJTMLMRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201303085 | |
Record name | 4-Methoxy-2,6-dimethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201303085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2,6-dimethylpyrimidine | |
CAS RN |
14001-62-8 | |
Record name | 4-Methoxy-2,6-dimethylpyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14001-62-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxy-2,6-dimethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201303085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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